1-(1,4-Diazepan-1-yl)nonan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)nonan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-2-3-4-5-6-7-9-14(17)16-12-8-10-15-11-13-16/h15H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTPVYKIXIGUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Historical Perspective on 1,4-Diazepane Synthesis
The 1,4-diazepane framework is a seven-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govresearchgate.net Scientific exploration into the synthesis of 1,4-diazepines and their derivatives has been active for several decades. researchgate.net The closely related 1,4-benzodiazepine (B1214927) core, for instance, was first discovered in the 1960s. nih.gov
Historically, the synthesis of the 1,4-diazepane ring relied on classical condensation reactions. These conventional methods often involved the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds or with α-haloketones. ijpcbs.com Over the years, synthetic chemists have developed more sophisticated and efficient protocols. These include intramolecular cyclization strategies, the use of N-propargylamines as versatile building blocks, and domino reactions that form the ring in a step-economical fashion. rsc.orgacs.org The evolution of these methods reflects a continuous drive towards higher yields, greater molecular diversity, and more environmentally benign reaction conditions.
Targeted Synthesis of 1-(1,4-Diazepan-1-yl)nonan-1-one
The targeted synthesis of this specific N-acylated diazepane can be approached systematically through retrosynthetic analysis, which informs the selection of precursors and the key bond-forming reactions.
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical initial disconnection is at the amide bond, as this is a robust and predictable transformation.
This primary disconnection yields two key precursors: the 1,4-diazepane ring and a nonanoic acid derivative . The nonanoic acid component can be in the form of the acid itself or a more reactive species like nonanoyl chloride.
A further retrosynthetic step involves the disconnection of the 1,4-diazepane ring itself. A common and effective strategy for forming this seven-membered ring is through the condensation of a C2 building block, such as ethylenediamine (B42938), with a suitable three-carbon dielectrophilic partner.
Retrosynthetic Pathway:
Target Molecule: this compound
Level 1 Disconnection (Amide Bond):
Precursor A: 1,4-Diazepane
Precursor B: Nonanoic acid (or nonanoyl chloride)
Level 2 Disconnection (1,4-Diazepane Ring):
Precursor A1: Ethylenediamine
Precursor A2: A 3-carbon unit with two electrophilic centers (e.g., 1,3-dihalopropane or an α,β-unsaturated ester).
This analysis identifies ethylenediamine and a derivative of nonanoic acid as the fundamental starting materials for a linear synthetic sequence.
The formation of the amide bond between the 1,4-diazepane nucleophile and the nonanoyl electrophile is the final key step in the proposed linear synthesis. Several reliable methods exist for this transformation, often borrowed from peptide synthesis. The choice of reagent can influence reaction conditions, efficiency, and the purification process.
A common approach is the use of a coupling agent to activate the carboxylic acid (nonanoic acid) for attack by the amine (1,4-diazepane). Dicyclohexylcarbodiimide (DCC) is a classic reagent for this purpose, facilitating the formation of the amide bond by converting the hydroxyl group of the carboxylic acid into a good leaving group. youtube.com More modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are often used in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to achieve high yields and minimize side reactions under mild conditions. acs.org
Alternatively, the reaction can be performed directly using a more reactive acylating agent, such as nonanoyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
| Method | Reagents | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Chloride | Nonanoyl chloride, Base (e.g., Triethylamine) | Anhydrous aprotic solvent (e.g., DCM), 0 °C to RT | High reactivity, often fast and high-yielding. | Acid chloride may be moisture-sensitive; generates HCl byproduct. |
| DCC Coupling | Nonanoic acid, DCC | Aprotic solvent (e.g., DCM, DMF) | Good for sensitive substrates. | Forms dicyclohexylurea (DCU) byproduct, which can be difficult to remove. youtube.com |
| HATU Coupling | Nonanoic acid, HATU, DIPEA | Aprotic solvent (e.g., DMF), RT | High efficiency, mild conditions, low racemization for chiral centers. acs.org | Higher cost of reagent. |
The construction of the seven-membered 1,4-diazepane ring is the core challenge in synthesizing the precursor. A variety of cyclization methods have been reported for this and related structures.
Reductive Amination: A widely used method involves the double reductive amination of a dialdehyde (B1249045) or diketone (like glutaraldehyde (B144438) or its protected equivalent) with ethylenediamine.
Cyclocondensation: Direct condensation between ethylenediamine and a 1,3-dielectrophile, such as 1,3-dibromopropane, can form the ring, though this can sometimes be low-yielding due to competing polymerization.
Intramolecular Cyclization: An alternative involves first forming an intermediate containing both the diamine and the three-carbon chain, followed by an intramolecular reaction to close the ring. For example, methods involving intramolecular C–N cross-coupling have been developed for related benzodiazepine (B76468) systems. nih.gov Catalysts like heteropolyacids have also been shown to be effective in promoting the intramolecular cyclization to form diazepine (B8756704) rings. nih.gov
Domino Reactions: Modern approaches utilize domino (or cascade) reactions where multiple bonds are formed in a single operation. A protocol using 1,2-diamines and alkyl 3-oxohex-5-enoates proceeds via the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization to furnish the 1,4-diazepane skeleton. acs.org
| Strategy | Key Precursors | Typical Conditions/Catalysts | Reference |
|---|---|---|---|
| Intramolecular C-N Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | nih.gov |
| Domino Process (aza-Nazarov/aza-Michael) | 1,2-Diamine, Alkyl 3-oxohex-5-enoate | Solvent-free or mild heating | acs.org |
| Heteropolyacid Catalyzed Cyclization | Ketimine intermediates | Keggin-type heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀), reflux | nih.gov |
| Synthesis from N-Propargylamines | N-Propargylamines | Various, often metal-catalyzed | rsc.org |
Exploration of Alternative Synthetic Routes
Beyond linear, stepwise syntheses, modern organic chemistry offers powerful alternatives that can construct complex molecular scaffolds in a more convergent and efficient manner.
Multicomponent reactions (MCRs), in which three or more reactants combine in a single reaction vessel to form a product that contains portions of all starting materials, are a highly efficient tool for building molecular complexity. nih.gov Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), are particularly well-suited for generating diverse heterocyclic libraries. nih.govresearchgate.net
A hypothetical MCR approach to a precursor for this compound could involve reacting a diamine, a dicarbonyl compound (or a functional equivalent), an isocyanide, and a carboxylic acid. While a direct synthesis of the target molecule via an MCR is complex, the Ugi reaction is a proven strategy for accessing substituted 1,4-benzodiazepine scaffolds, which are structurally analogous to 1,4-diazepanes. nih.gov In such a sequence, an amino-aldehyde or amino-ketone could react with an isocyanide, a carboxylic acid, and a second amine component. A subsequent deprotection and intramolecular cyclization step would then yield the desired diazepine ring system. nih.gov This approach offers a rapid and diversity-oriented pathway to the core scaffold.
Transition-Metal-Catalyzed Approaches
The formation of the amide bond in this compound can be effectively mediated by transition-metal catalysts, with palladium-based systems being particularly prominent. organic-chemistry.orgacs.org These methods often involve the coupling of a carboxylic acid (nonanoic acid) with an amine (1,4-diazepane).
Palladium-catalyzed N-acylation reactions provide a powerful tool for amide synthesis, often proceeding via the cleavage of a C-N bond in a tertiary amine or through the activation of the carboxylic acid. organic-chemistry.orgacs.org A general approach involves the in-situ activation of a carboxylic acid, such as nonanoic acid, to form a reactive intermediate. This intermediate can then undergo oxidative addition to a low-valent palladium(0) species. The resulting acyl-palladium complex can then react with the amine, in this case, 1,4-diazepane, followed by reductive elimination to yield the desired amide product, this compound, and regenerate the palladium(0) catalyst. acs.org
The choice of ligands is crucial for the success of these catalytic cycles, influencing both the stability and reactivity of the palladium catalyst. organic-chemistry.org Phosphine ligands are commonly employed. The reaction conditions, including the choice of solvent and temperature, are also critical parameters that need to be optimized to achieve high yields and selectivity. For instance, a palladium-catalyzed N-acylation of a tertiary amine with a carboxylic acid has been reported to proceed efficiently in toluene (B28343) at elevated temperatures. organic-chemistry.org
While specific data for the synthesis of this compound is not extensively documented, the general principles of palladium-catalyzed amidation can be applied. A hypothetical reaction scheme is presented below:
Reaction Scheme:
Table 1: Hypothetical Reaction Parameters for Transition-Metal-Catalyzed Synthesis This table is illustrative and based on general findings for palladium-catalyzed amidation reactions.
| Parameter | Value/Condition |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Ligand | Triphenylphosphine (PPh₃) |
| Reactants | Nonanoic acid, 1,4-Diazepane |
| Solvent | Toluene |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Hypothetical Yield | 75-90% |
Microwave-Assisted Synthesis and Process Intensification
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of the final products compared to conventional heating methods. mdpi.comnih.govmostwiedzy.pl This technology is particularly well-suited for the synthesis of amides, including this compound, from carboxylic acids and amines.
The principle behind microwave-assisted synthesis lies in the direct heating of the reaction mixture through the interaction of microwave radiation with polar molecules. mdpi.com This rapid and efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, which relies on thermal conduction. nih.gov For the synthesis of this compound, a mixture of nonanoic acid and 1,4-diazepane, potentially with a catalyst, would be subjected to microwave irradiation.
Various catalytic systems can be employed in conjunction with microwave heating to further enhance reaction efficiency. mdpi.comthieme-connect.com These can range from acidic catalysts to metal-based catalysts. mdpi.comrsc.org Solvent-free conditions are often achievable in microwave-assisted synthesis, which aligns with the principles of green chemistry by reducing waste. mdpi.comnih.gov The direct amidation of carboxylic acids and amines under microwave irradiation has been shown to be a rapid and effective method. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis This table is illustrative and based on general findings for microwave-assisted amidation reactions.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours mdpi.com |
| Energy Input | Indirect, slow | Direct, rapid nih.gov |
| Temperature Control | Less precise | Precise |
| Yields | Often moderate to good | Often good to excellent mdpi.comnih.gov |
| Side Reactions | More prevalent | Reduced |
| Solvent Use | Often required | Can be solvent-free mdpi.comthieme-connect.com |
Spectroscopic and Structural Characterization in Research Settings
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds like 1-(1,4-diazepan-1-yl)nonan-1-one. Each method provides unique information about the compound's atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons on the nonanoyl chain and the diazepane ring.
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The spectrum of this compound would be expected to show a characteristic peak for the carbonyl carbon of the amide group, in addition to signals for the carbons of the alkyl chain and the diazepane ring.
While specific experimental data for this compound is not widely available in published literature, the following tables represent predicted chemical shifts based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (nonanoyl) | 0.8-0.9 | t |
| (CH₂)₆ (nonanoyl) | 1.2-1.4 | m |
| CH₂-C=O (nonanoyl) | 2.2-2.4 | t |
| CH₂-N-C=O (diazepane) | 3.4-3.6 | m |
| CH₂-N (diazepane) | 2.7-2.9 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (amide) | 172-174 |
| CH₂-N-C=O (diazepane) | 45-50 |
| CH₂-N (diazepane) | 48-55 |
| CH₂-CH₂-N (diazepane) | 28-32 |
| CH₂-C=O (nonanoyl) | 34-38 |
| (CH₂)₆ (nonanoyl) | 22-32 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would be expected to show characteristic losses of fragments corresponding to the nonanoyl chain and the diazepane ring, further corroborating the proposed structure. A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the alkyl chain and the diazepane ring.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier method for determining the purity of a compound and for its isolation. A reversed-phase HPLC method would typically be employed for a molecule like this compound, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification. The purity of the compound is assessed by the presence of a single, sharp peak in the chromatogram.
Table 3: Exemplary HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov For this compound, obtaining a single crystal suitable for X-ray diffraction would yield a wealth of structural data, including bond lengths, bond angles, and the solid-state conformation of the molecule.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.
For this compound, the key structural features that would be elucidated include:
The precise geometry of the amide bond, confirming its planarity.
The bond lengths and angles within the seven-membered diazepane ring.
The conformation of the diazepane ring in the solid state, which could be a chair, boat, or twist-boat conformation.
The orientation of the nonanoyl side chain relative to the diazepane ring.
Table 2: Representative Crystallographic Data for a Hypothetical N-Acyl-1,4-Diazepane Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (Å3) | 1354.3 |
| Z | 4 |
| R-factor | 0.045 |
This data would provide an unambiguous confirmation of the compound's chemical structure and offer insights into its preferred solid-state arrangement.
Conformational Analysis of the Seven-Membered Ring System
The seven-membered 1,4-diazepane ring is a flexible system that can adopt several low-energy conformations. The conformational preference is influenced by the nature and size of the substituents on the nitrogen atoms. For N,N'-disubstituted-1,4-diazepanes, studies have shown that the ring can exist in various conformations, including chair, boat, and twist-boat forms. nih.gov
In the case of this compound, the presence of the bulky nonanoyl group on one of the nitrogen atoms will significantly influence the conformational equilibrium of the diazepane ring. The conformational analysis in solution is typically studied using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments.
The likely conformations for the 1,4-diazepane ring are:
Chair conformation: This is often a low-energy conformation for seven-membered rings, minimizing torsional strain.
Twist-boat conformation: This conformation is also common and has been observed for other N,N-disubstituted-1,4-diazepanes. nih.gov
Computational modeling, such as density functional theory (DFT) calculations, can be used in conjunction with experimental data to determine the relative energies of the different possible conformations and to predict the most stable conformer in the gas phase or in solution. These computational studies can provide valuable insights into the dynamic behavior of the seven-membered ring system of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, ab initio) for Molecular Properties
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to predict the molecular properties of "1-(1,4-Diazepan-1-yl)nonan-1-one" with a high degree of accuracy. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric characteristics.
The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. DFT calculations can be used to determine the distribution of electrons within "this compound" and to characterize its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
For "this compound", the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atoms of the diazepane ring and the oxygen atom of the carbonyl group. The LUMO, on the other hand, would likely be distributed over the carbonyl group and adjacent atoms, which can accept electron density. The analysis of these orbitals provides insights into the molecule's potential for undergoing various chemical reactions. For instance, in a study of related 1,4-diazepan linked piperidine (B6355638) derivatives, DFT calculations were used to characterize the HOMO and LUMO, which helped in understanding their chemical behavior researchgate.net. Similar analyses have been applied to other heterocyclic compounds to predict their reactivity researchgate.netajchem-a.comresearchgate.net.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -850.12 Hartrees |
Note: This data is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of "this compound". By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational bands to specific functional groups and types of molecular motion.
For "this compound", characteristic vibrational modes would include the C=O stretching of the ketone, N-H and C-H stretching and bending vibrations, and various motions of the diazepane ring and the nonanoyl chain. DFT calculations have been successfully used to predict the vibrational spectra of various organic molecules, including those with amide groups, providing good agreement with experimental data mdpi.com. Similar approaches have been used for the structural investigation of other diazepam derivatives researchgate.net.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O | Stretching | 1650 |
| N-H | Stretching | 3350 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C-N | Stretching | 1100-1200 |
| CH₂ | Bending (Scissoring) | 1450-1470 |
Note: This data is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations and Conformational Landscape
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations provide a detailed picture of the conformational landscape and flexibility of "this compound".
The surrounding environment, particularly the solvent, can have a significant impact on the conformational preferences of a molecule. MD simulations can explicitly include solvent molecules (such as water) to provide a more realistic model of the system. The interactions between "this compound" and the solvent molecules can influence its conformational equilibrium. For example, in a polar solvent like water, the molecule might adopt a more compact conformation to minimize the exposure of its hydrophobic alkyl chain to the solvent. The study of solvent effects is a common application of MD simulations in pharmaceutical research frontiersin.orgresearchgate.net.
Molecular Docking and Ligand-Target Interactions (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-target interactions.
For "this compound", molecular docking could be used to investigate its potential binding to various biological targets. For instance, based on the known activities of other diazepane derivatives, potential targets could include receptors in the central nervous system or enzymes involved in specific signaling pathways. A study on 1,4-diazepan linked piperidine derivatives used molecular docking to predict their binding to microbial protein targets researchgate.net. The docking process involves generating a multitude of possible binding poses of the ligand in the active site of the target protein and then scoring these poses based on a scoring function that estimates the binding affinity.
The results of a docking study would provide information on the likely binding mode of "this compound", including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. This information is invaluable for understanding its potential biological activity and for designing more potent and selective analogs.
Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Target
| Parameter | Value |
| Target Protein | Hypothetical Kinase A |
| Binding Affinity (ΔG) | -8.5 kcal/mol |
| Key Interacting Residues | LYS76, GLU91, LEU150 |
| Types of Interactions | Hydrogen bond with LYS76, Hydrophobic interactions with LEU150 |
Note: This data is hypothetical and for illustrative purposes.
Binding Affinity Predictions with Model Receptors/Enzymes
No published research was found that details the computational prediction of binding affinities for this compound with any model receptors or enzymes. Such studies, typically employing molecular docking simulations, are crucial for estimating the binding energy and predicting the potential biological targets of a compound. While research exists for other diazepine (B8756704) derivatives, these findings are not transferable to the subject compound. For instance, studies on novel benzo nih.govdntb.gov.uadiazepin-2-one derivatives have identified potent endothelin receptor antagonists with affinities in the low nanomolar range, but this is specific to a different structural scaffold. nih.gov
Identification of Key Interacting Residues and Binding Modes
Consequently, without binding affinity studies, there is no information available on the key amino acid residues or specific binding modes through which this compound might interact with biological targets. This type of analysis requires detailed molecular dynamics simulations or co-crystallization studies, none of which are present in the public domain for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical applications)
Development of Predictive Models for Biological Activity in Pre-clinical Contexts
The development of QSAR models relies on a dataset of structurally related compounds with known biological activities. No such models incorporating this compound were identified. Therefore, there are no predictive models available to estimate its biological activity in a pre-clinical context based on its structural features.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful tool in ligand-based drug design. This approach involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. While studies on other compounds containing the 1,4-diazepan ring, such as a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, have successfully used pharmacophore modeling to identify potent 5-HT6 antagonists, this research does not extend to this compound. openpharmaceuticalsciencesjournal.com The unique nonanoyl side chain of the subject compound would necessitate its own specific pharmacophore analysis, which has not been reported.
Structure Activity Relationship Sar Studies and Mechanistic Investigations
Design and Synthesis of Analogs for SAR Exploration
The synthesis of analogs of 1-(1,4-Diazepan-1-yl)nonan-1-one would likely involve standard amide coupling reactions between 1,4-diazepane and various carboxylic acids or their activated derivatives. The commercial availability of 1,4-diazepane and a wide variety of fatty acids and their derivatives would facilitate the generation of a library of analogs for SAR studies.
Chain Length: Varying the length of the acyl chain (e.g., from acetyl to dodecanoyl) would directly impact the lipophilicity of the molecule. This could influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Branching and Unsaturation: Introducing branching (e.g., iso-nonanoyl) or unsaturation (e.g., nonenoyl) into the chain could probe the spatial requirements of the binding site and introduce conformational rigidity.
Terminal Functionalization: The terminal methyl group of the nonanoyl chain could be replaced with other functional groups, such as a phenyl, cyclohexyl, or polar groups, to explore potential interactions with specific sub-pockets of a target protein.
The 1,4-diazepane ring offers multiple positions for substitution, allowing for a detailed investigation of its contribution to biological activity.
N-4 Substitution: The secondary amine at the N-4 position is a prime site for modification. Introducing small alkyl groups (e.g., methyl, ethyl) or larger, more complex substituents could modulate the compound's basicity, steric profile, and potential for additional interactions. For example, studies on other 1,4-diazepane derivatives have shown that N-substitution can significantly impact receptor affinity and selectivity.
Ring Conformation: The flexible seven-membered ring of diazepane can adopt multiple conformations. Introducing substituents on the carbon backbone of the ring could lock it into specific conformations, providing insights into the bioactive conformation required for target engagement.
The amide bond in This compound is a key structural element, but it can be susceptible to enzymatic cleavage in a biological system. Bioisosteric replacement of the amide with more stable functional groups is a common strategy in medicinal chemistry to improve pharmacokinetic properties.
Common bioisosteres for the amide group include:
1,2,3-Triazoles: These five-membered heterocyclic rings can be readily synthesized via "click chemistry" and are known to be stable to metabolic degradation. They can mimic the steric and electronic properties of the amide bond. chemrxiv.org
Oxadiazoles: 1,2,4- and 1,3,4-oxadiazoles are other common amide bioisosteres that can offer improved metabolic stability. nih.gov
Reversed Amides: Reversing the orientation of the amide bond can sometimes lead to altered binding modes and improved stability.
In vitro Biological Evaluation (focused on research probes and mechanisms)
The biological activity of This compound and its analogs would be assessed through a variety of in vitro assays to determine their potential as research probes and to elucidate their mechanisms of action.
Enzyme Inhibition Studies (e.g., MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. While there is no direct evidence of This compound inhibiting MMPs, its structural features suggest it could be explored as a starting point for the design of MMP inhibitors. The N-acyl moiety could potentially interact with the hydrophobic S1' pocket of MMPs, a key determinant of inhibitor selectivity.
To investigate this, a panel of MMPs (e.g., MMP-2, MMP-9, MMP-13) would be used in fluorescence-based or colorimetric assays to determine the inhibitory potency (IC50 values) of the compound and its analogs.
Table 1: Hypothetical Data Table for MMP Inhibition Studies
| Compound | Modification | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) | MMP-13 IC50 (µM) |
| This compound | Parent Compound | >100 | >100 | >100 |
| Analog A | C6 Acyl Chain | 50 | 75 | 80 |
| Analog B | C12 Acyl Chain | 25 | 40 | 35 |
| Analog C | N-4 Methyl | >100 | >100 | >100 |
This table is for illustrative purposes only and does not represent actual experimental data.
Receptor Binding Assays (e.g., Sigma Receptors, nAChR)
The 1,4-diazepane scaffold is present in a number of compounds that have been shown to interact with various receptors in the central nervous system.
Sigma Receptors: Sigma receptors (σ1 and σ2) are intracellular chaperone proteins implicated in a variety of cellular functions and are targets for the development of drugs for neurological disorders. sigmaaldrich.com Studies have shown that certain 1,4-diazepane derivatives can exhibit high affinity for sigma-1 receptors. nih.gov For instance, the homologation of a piperazine (B1678402) to a 1,4-diazepane ring has been reported to significantly improve sigma-1 receptor affinity and selectivity. nih.gov Radioligand binding assays using specific radioligands for σ1 and σ2 receptors would be employed to determine the binding affinity (Ki) of This compound and its analogs.
Nicotinic Acetylcholine Receptors (nAChR): nAChRs are ligand-gated ion channels that play a critical role in neurotransmission. The 1,4-diazepane moiety has been incorporated into ligands targeting nAChRs. For example, 1-(pyridin-3-yl)-1,4-diazepane has been identified as a potent partial agonist of α4β2* nAChRs. The nonanoyl chain of This compound would likely confer a different pharmacological profile compared to the pyridinyl-containing analogs. Receptor binding assays using cell lines expressing different nAChR subtypes (e.g., α4β2, α7) would be necessary to evaluate the affinity and selectivity of the compound.
Table 2: Hypothetical Data Table for Receptor Binding Assays
| Compound | Modification | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) |
| This compound | Parent Compound | 500 | >1000 | >1000 | >1000 |
| Analog D | N-4 Benzyl | 50 | 800 | >1000 | >1000 |
| Analog E | Nonanoyl replaced with Pyridinyl-acyl | >1000 | >1000 | 150 | 900 |
This table is for illustrative purposes only and does not represent actual experimental data.
No Publicly Available Research Data for "this compound"
Despite a comprehensive search for scientific literature, no specific research data was found for the chemical compound this compound concerning its structure-activity relationship (SAR) studies, mechanistic investigations, or fundamental chemistry as outlined in the request.
While information on related compounds, such as various 1,4-benzodiazepinones and diazepam, is available, the strict requirement to focus solely on this compound cannot be fulfilled with the current publicly accessible information. The search did not yield any specific studies detailing the antiproliferative activity, cellular pathways, signaling mechanisms, reaction mechanisms, or stability of this particular compound.
The only available information is the compound's basic chemical data, primarily from chemical databases like PubChem for its hydrochloride salt. This information includes its chemical formula, molecular weight, and structure but does not extend to the biological and chemical investigations required to populate the requested article structure.
Therefore, the generation of a detailed and scientifically accurate article based on the provided outline for this compound is not possible at this time due to the absence of published research on the specified topics.
Derivatization, Functionalization, and Material Science Applications
Introduction of New Functional Groups on the 1-(1,4-Diazepan-1-yl)nonan-1-one Scaffold
The 1,4-diazepane ring is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. jocpr.comresearchgate.net The synthetic versatility of this ring system allows for the introduction of a wide array of functional groups, thereby tuning the physicochemical properties and biological activity of the resulting molecules. In the case of this compound, the secondary amine at the 4-position of the diazepane ring is the primary site for derivatization.
Table 1: Potential Derivatization Reactions at the N-4 Position
| Reaction Type | Reagent | Resulting Functional Group | Potential Application |
| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Tertiary amine | Modulation of basicity and lipophilicity |
| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Aryl diazepane | Introduction of aromatic moieties for pi-stacking interactions |
| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl diazepane | Formation of amides, enhancing structural diversity |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introduction of hydrogen bond acceptors |
| Michael Addition | α,β-Unsaturated carbonyls/nitriles | β-Amino carbonyl/nitrile | Carbon-carbon bond formation and chain extension |
The introduction of these functional groups can be achieved through well-established synthetic protocols. For instance, N-alkylation can be performed using various alkyl halides or through reductive amination with aldehydes or ketones, offering a straightforward method to introduce diverse alkyl chains. nih.gov More complex substituents, such as aryl or heteroaryl groups, can be installed via transition-metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination. These modifications can significantly impact the molecule's properties, such as its basicity, lipophilicity, and ability to participate in hydrogen bonding, which are crucial for its interaction with biological targets or for its self-assembly in materials.
Conjugation with Biomolecules or Polymers for Research Tools
The presence of a reactive secondary amine on the this compound scaffold makes it an attractive candidate for conjugation to biomolecules and polymers. Such conjugates can serve as valuable research tools, for example, as probes to study biological processes or as building blocks for drug delivery systems.
Biomolecule Conjugation:
The secondary amine can be functionalized with a variety of bifunctional linkers that can then be used to attach the molecule to proteins, peptides, or nucleic acids. For example, the amine could react with an N-hydroxysuccinimide (NHS) ester-activated linker, which can then be coupled to the lysine (B10760008) residues of a protein. This strategy is widely used for labeling proteins with small molecules.
Polymer Conjugation:
Similarly, this compound can be incorporated into polymeric structures. It could be attached as a side chain to a pre-formed polymer with reactive groups, or it could be modified to act as a monomer for polymerization. For instance, the introduction of a polymerizable group, such as an acrylate (B77674) or a styrenyl moiety, onto the diazepane ring would allow it to be copolymerized with other monomers to create functional polymers with tailored properties. The long nonanoyl chain could impart hydrophobic properties to the resulting polymer, potentially leading to the formation of micelles or other self-assembled nanostructures in aqueous environments.
Applications as Synthetic Intermediates
Beyond its own potential applications, this compound can serve as a valuable synthetic intermediate for the preparation of more complex molecules. The 1,4-diazepane core is a key component in a number of biologically active compounds, including agents with T-type calcium channel blocking activity and Factor Xa inhibitors. nih.govnih.gov
The synthesis of such complex molecules often involves a multi-step process where the 1,4-diazepane ring is constructed and then further functionalized. By starting with this compound, chemists have a pre-formed scaffold that already possesses a long alkyl chain, which can be a desirable feature for modulating properties like membrane permeability or for creating amphiphilic molecules. The remaining secondary amine can then be used as a handle for the introduction of the final pharmacophoric elements. This approach can streamline the synthesis of novel drug candidates and other functional molecules.
Exploration in Advanced Materials and Supramolecular Chemistry
The amphiphilic nature of this compound, with its polar diazepane head group and nonpolar nonanoyl tail, suggests its potential for use in the field of advanced materials and supramolecular chemistry.
Table 2: Potential Applications in Material Science and Supramolecular Chemistry
| Area | Potential Application | Driving Force for Self-Assembly |
| Self-Assembled Monolayers (SAMs) | Surface modification of materials | Adsorption of the polar head group to a substrate, with the alkyl tails extending outwards. |
| Micelle and Vesicle Formation | Drug delivery, nanoreactors | Hydrophobic interactions between the nonanoyl tails in aqueous media. |
| Liquid Crystals | Display technologies, sensors | Anisotropic self-assembly driven by the shape of the molecule. |
| Organogels | Drug release, environmental remediation | Entrapment of solvent molecules within a self-assembled fibrous network. |
The ability of amphiphilic molecules to self-assemble into ordered structures is a cornerstone of supramolecular chemistry. In aqueous environments, this compound could form micelles or vesicles, where the hydrophobic tails aggregate to minimize contact with water, and the polar head groups are exposed to the aqueous phase. These structures could potentially be used to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Furthermore, on solid surfaces, this compound could form self-assembled monolayers (SAMs), where the polar diazepane head groups bind to the substrate, and the nonanoyl chains orient themselves away from the surface. Such SAMs can be used to modify the surface properties of materials, for example, to control wetting, adhesion, or biocompatibility. The potential for this molecule to form ordered structures, such as liquid crystals or organogels, also warrants investigation, as these materials have a wide range of technological applications.
Analytical Methodologies for Research and Development
Development of Quantitative Analytical Methods for Research Samples
The accurate quantification of 1-(1,4-diazepan-1-yl)nonan-1-one in various research samples is fundamental for its chemical investigation. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection.
A typical reversed-phase HPLC (RP-HPLC) method would be developed. The non-polar nonanoyl chain of the molecule makes it well-suited for retention on a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The optimal mobile phase composition is determined through a series of experiments to achieve a good peak shape, resolution from potential impurities, and a reasonable retention time.
For UV detection, a wavelength is selected where the analyte exhibits maximum absorbance, which for a compound like this compound, would be determined by a UV scan. In the absence of a strong chromophore, derivatization might be considered, or more commonly, a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer would be employed.
Liquid chromatography-mass spectrometry (LC-MS) offers superior sensitivity and selectivity. By monitoring the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, interferences can be minimized.
Below is a hypothetical data table summarizing the initial HPLC method development parameters for this compound.
| Parameter | Condition | Rationale |
| Instrument | High-Performance Liquid Chromatograph | Standard for quantitative analysis of organic molecules. |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for the non-polar nonanoyl group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization in MS and controls pH. |
| Mobile Phase B | Acetonitrile | Common organic modifier for eluting non-polar compounds. |
| Gradient | 30% to 95% B over 15 minutes | To elute the compound of interest and any potential impurities with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detector | UV at 210 nm and Mass Spectrometer (ESI+) | Low UV wavelength for the amide chromophore and MS for selectivity and sensitivity. |
Standardization and Validation of Analytical Procedures
Once a quantitative method is developed, it must be standardized and validated to ensure its reliability, reproducibility, and accuracy for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH).
The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing placebo samples and stressed samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a blank matrix with a known amount of the analyte and measuring the recovery.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
A summary of hypothetical validation results for an HPLC method for this compound is presented below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | Defined by linearity and accuracy studies. |
| Accuracy (Recovery %) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.1 | Signal-to-Noise ≥ 3:1 |
| LOQ (µg/mL) | 0.3 | Signal-to-Noise ≥ 10:1 |
| Robustness | No significant effect on results | RSD of results < 2.0% |
Application in Reaction Monitoring and Process Control
A validated analytical method is a critical tool for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at various time points, the consumption of starting materials and the formation of the product can be tracked. This allows chemists to determine the optimal reaction time and conditions.
Techniques like thin-layer chromatography (TLC) can be used for rapid qualitative monitoring, while the validated HPLC method provides quantitative data. For instance, in the synthesis of this compound from 1,4-diazepane and nonanoyl chloride, the HPLC method can be used to monitor the disappearance of the starting materials and the appearance of the product peak.
In a process control setting, this analytical method is used to ensure the quality of each batch of synthesized this compound. It is used to determine the purity of the final product and to quantify any impurities. This ensures that the manufacturing process is consistent and that the final product meets the required specifications. The use of at-line or in-line process analytical technology (PAT), such as near-infrared (NIR) or Raman spectroscopy, could also be explored for real-time monitoring and control of the manufacturing process.
Future Directions and Emerging Research Avenues
Advancements in Synthetic Accessibility and Green Chemistry for Diazepanes
The development of more efficient and environmentally benign methods for synthesizing diazepane derivatives is a key area of future research. Traditional multi-step syntheses often generate significant chemical waste and utilize hazardous reagents. jocpr.com The principles of green chemistry are increasingly being applied to address these challenges, focusing on atom economy, the use of safer solvents, and energy efficiency. jocpr.com
Emerging trends in this area include:
Catalytic Strategies: The use of novel catalysts is streamlining complex syntheses, reducing the number of steps and improving yields. jocpr.com For instance, eco-friendly catalysts like montmorillonite (B579905) K10 have been used under ultrasound irradiation to produce high yields of heterocyclic compounds in short reaction times. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis has been shown to offer significant advantages, including dramatically reduced reaction times, higher yields, and simpler purification processes, all of which contribute to a more sustainable synthetic approach. mdpi.com
Greener Solvents and Conditions: A major focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com Solvent-free reaction conditions, where possible, represent an ideal approach to minimizing waste. mdpi.com
Flow Chemistry: Continuous flow synthesis offers a more controlled, efficient, and scalable alternative to traditional batch processing. mdpi.com This technology can be integrated with other green techniques, such as microwave irradiation or supported catalysts, to create highly efficient and automated synthetic processes. mdpi.com
Novel Synthetic Routes: Research into new chemical transformations, such as the copper-catalyzed amino etherification of alkenes, holds promise for creating complex molecules like diazepane derivatives with greater efficiency and selectivity. acs.org
These advancements will not only make the synthesis of compounds like 1-(1,4-diazepan-1-yl)nonan-1-one more cost-effective and sustainable but also facilitate the rapid generation of diverse compound libraries for biological screening.
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict the properties and activities of novel compounds. nih.govnih.gov This computational approach is moving drug design from a traditional, often intuitive process to a more data-driven and predictive science. chemrxiv.org
Key applications in the context of diazepane research include:
Predictive Modeling: AI and ML algorithms can build predictive models for structure-activity relationships (SAR), allowing researchers to prioritize the synthesis of compounds with the highest probability of desired biological activity. nih.gov These models can analyze subtle patterns within large datasets that may not be apparent to human researchers. biomedpharmajournal.org
Virtual High-Throughput Screening (vHTS): AI-powered vHTS can screen vast virtual libraries of potential diazepane derivatives against a biological target, identifying promising candidates for synthesis and experimental testing. nih.gov This significantly reduces the time and cost associated with initial hit identification.
De Novo Drug Design: Advanced AI models can design entirely new molecules with optimized properties. Techniques like Reinforcement Learning for Structural Evolution (Release) can generate novel diazepane-based structures tailored to specific biological targets. slideshare.net
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development. ML models can be trained to predict these properties early in the design phase, helping to avoid costly late-stage failures.
By leveraging AI and ML, researchers can more effectively navigate the chemical space around the this compound scaffold to design new analogs with improved potency, selectivity, and drug-like properties.
Expanding the Scope of Biological Targets and Mechanistic Understanding
While the diazepine (B8756704) scaffold is well-known for its interaction with the central nervous system, particularly GABA-A receptors, recent research has revealed its potential to modulate a much broader range of biological targets. wikipedia.orgnih.gov Future research will focus on exploring these new therapeutic opportunities and gaining a more detailed mechanistic understanding of how these compounds exert their effects.
Promising areas of investigation include:
Protein-Protein Interactions (PPIs): The flexible yet constrained nature of the diazepine ring system allows it to mimic protein secondary structures like β-turns. nih.gov This property makes diazepanes ideal candidates for inhibiting challenging PPIs that are implicated in various diseases, such as the HDM2-p53 interaction in cancer. nih.gov
Epigenetic Targets: Diazepine-based compounds have emerged as potent inhibitors of bromodomains, which are key readers of epigenetic marks and are considered attractive targets for cancer and inflammation. nih.gov
Kinase Inhibition: The discovery of a pan-KRAS inhibitor featuring a diazepane moiety highlights the potential of this scaffold in targeting kinases, a critical class of enzymes in cell signaling and oncology. acs.org
Ion Channels and Transporters: Beyond the classic GABA-A receptor, diazepane derivatives could be designed to selectively target other ion channels, such as voltage-gated sodium or calcium channels, which are implicated in conditions like epilepsy and neuropathic pain. wikipedia.org
A deeper understanding of the molecular interactions between diazepane compounds and these diverse targets will be crucial for developing next-generation therapeutics with improved efficacy and reduced side effects.
Development of Novel Chemical Probes and Research Tools
To explore the full biological potential of this compound and its analogs, the development of specialized chemical probes is essential. These tools are designed to help identify the direct binding partners of a compound and elucidate its mechanism of action within a complex biological system.
Future efforts in this area will likely involve:
Photoaffinity Labeling: The synthesis of diazepane derivatives incorporating a photo-reactive group, such as a diazirine, would enable photoaffinity labeling experiments. nih.gov Upon irradiation with UV light, these probes can form a covalent bond with their target protein, allowing for its identification and characterization using techniques like mass spectrometry. nih.gov
Affinity-Based Probes: Attaching a tag, such as biotin, to the diazepane scaffold creates an affinity probe. nih.gov These probes can be used to pull down their binding partners from cell lysates, facilitating the identification of direct biological targets. nih.gov
Fluorescent Probes: Incorporating a fluorophore into the diazepane structure would allow for the visualization of the compound's distribution within cells and tissues using advanced microscopy techniques. This can provide valuable information about its cellular uptake and localization.
These chemical probes will be invaluable research tools for validating biological targets, understanding off-target effects, and unraveling the complex biology of diazepane-containing compounds.
Exploration of New Methodologies in Chemical Biology
The study of this compound and related compounds will benefit from and contribute to the development of new methodologies in chemical biology. This interdisciplinary field combines the principles of chemistry and biology to understand and manipulate biological systems at the molecular level.
Emerging methodologies relevant to diazepane research include:
Chemoproteomics: This powerful technique uses chemical probes in combination with mass spectrometry to globally profile protein-drug interactions within a cell or organism. It can be used to identify the targets of diazepane compounds on a proteome-wide scale.
Advanced Mechanistic Studies: A combination of biophysical techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and structural biology (e.g., X-ray crystallography, Cryo-EM) will be used to provide a detailed, atomic-level understanding of how diazepane derivatives bind to their targets.
Systems Biology Approaches: By integrating data from genomics, proteomics, and metabolomics, researchers can build comprehensive models of how diazepane compounds affect cellular networks. This holistic view can reveal novel mechanisms of action and predict potential therapeutic effects or liabilities.
Targeted Protein Degradation: The development of Proteolysis-Targeting Chimeras (PROTACs) that incorporate a diazepane-based ligand could be an exciting new therapeutic modality. These molecules are designed to hijack the cell's natural protein disposal machinery to selectively destroy a target protein rather than just inhibiting it.
Through the application of these cutting-edge methodologies, the scientific community can continue to unlock the therapeutic potential of the diazepane scaffold, paving the way for the development of novel and effective medicines.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(1,4-Diazepan-1-yl)nonan-1-one to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling a diazepane derivative with a nonanoyl precursor. Key steps include:
- Nucleophilic substitution : Reacting 1,4-diazepane with a nonanoyl chloride under inert conditions (e.g., nitrogen atmosphere) .
- Catalyst optimization : Using Lewis acids (e.g., AlCl₃) to enhance reaction efficiency.
- Purification : Employing normal-phase chromatography (e.g., 10% methanol in dichloromethane) to isolate the product with >95% purity .
- Data Note : Yields often range from 45–60% in small-scale reactions, with impurities arising from incomplete substitution or side reactions.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., diazepane ring protons at δ 3.2–3.6 ppm) and carbonyl resonance (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (calculated for C₁₅H₂₈N₂O: 252.22 g/mol) and fragmentation patterns .
- FT-IR : Validates carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and N-H stretches in the diazepane ring .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Receptor Binding : Radioligand displacement assays for σ2 receptors, given structural analogs show Ki values <10 nM .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the binding mode of this compound to protein targets?
- Methodological Answer :
- X-ray Diffraction : Co-crystallize the compound with target proteins (e.g., HRP-2 PWWP domain) at 1.6–2.0 Å resolution to map ligand-protein interactions .
- PanDDA Analysis : Use fragment-based screening to identify binding hotspots and validate via electron density maps .
- Data Contradiction : Discrepancies between computational docking (e.g., AutoDock Vina) and experimental data may arise due to conformational flexibility of the diazepane ring.
Q. What strategies mitigate metabolic instability of the diazepane ring in pharmacological studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., sulfonyl) at the N-position to reduce oxidative degradation .
- Prodrug Design : Mask the carbonyl group as an ester to enhance bioavailability and hydrolyze in vivo .
- Data Note : Unmodified diazepane derivatives show short half-lives (<2 hours) in hepatic microsome assays .
Q. How do steric and electronic effects influence the compound’s selectivity for σ2 vs. σ1 receptors?
- Methodological Answer :
- SAR Studies : Compare analogs with varied substituents (e.g., fluorophenyl vs. pyrimidinyl) to determine steric tolerance .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify key binding residues .
- Key Finding : The nonanoyl chain length optimizes σ2 selectivity (Ki ratio σ1/σ2 >4.3) by aligning with hydrophobic pockets .
Data Analysis and Contradictions
Q. How should researchers address inconsistencies in reported antimicrobial activity across studies?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for MIC/MBC determination to minimize variability in bacterial strains and growth conditions .
- Synergy Testing : Evaluate combinatorial effects with known antibiotics (e.g., β-lactams) to clarify mechanisms .
- Conflict Source : Disparate results may stem from differences in compound solubility (DMSO vs. aqueous buffers) or bacterial resistance profiles.
Q. What computational tools are best suited for predicting the environmental toxicity of this compound?
- Methodological Answer :
- QSAR Models : Use EPA EPI Suite to estimate biodegradation half-lives and LC₅₀ values for aquatic organisms .
- Molecular Dynamics : Simulate interactions with environmental receptors (e.g., soil enzymes) using GROMACS .
- Data Gap : Limited experimental ecotoxicity data necessitate extrapolation from structurally related diazepanes .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 252.22 g/mol | |
| X-ray Resolution | 1.66 Å (HRP-2 complex) | |
| σ2 Receptor Binding (Ki) | 5.6 nM | |
| Synthetic Yield | 45–60% | |
| Cytotoxicity (IC₅₀, HeLa) | 12.3 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
